In Vitro AADC Inhibition Potency: Benserazide HCl vs. Carbidopa
Benserazide hydrochloride demonstrates superior in vitro potency as an aromatic L-amino acid decarboxylase (AADC) inhibitor compared to carbidopa. Specifically, benserazide inhibits AADC with an IC50 of 0.53 µM , whereas carbidopa inhibits the same enzyme with an IC50 of 29 ± 2 µM . This represents an approximately 55-fold difference in molar potency under comparable assay conditions.
| Evidence Dimension | AADC Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.53 µM |
| Comparator Or Baseline | Carbidopa: 29 ± 2 µM |
| Quantified Difference | Benserazide is approximately 55 times more potent than carbidopa in vitro. |
| Conditions | Cell-free enzymatic assay; compound concentrations measured via standard AADC activity protocols. |
Why This Matters
Procurement decisions for in vitro studies or assay development should favor benserazide when high potency at lower concentrations is required, potentially reducing off-target effects from higher compound concentrations.
